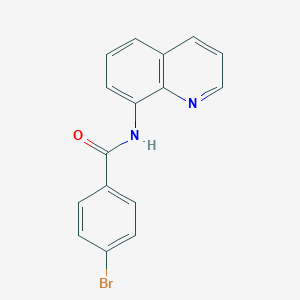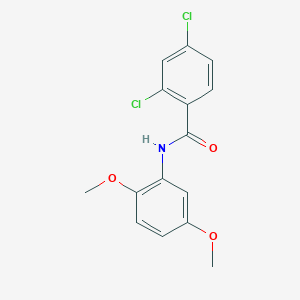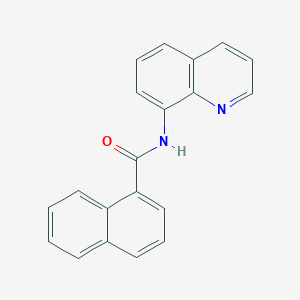
4-bromo-N-(8-quinolinyl)benzamide
Vue d'ensemble
Description
4-bromo-N-(8-quinolinyl)benzamide, also known as 4-Br-QN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of quinoline derivatives, which have been extensively studied for their pharmacological properties.
Mécanisme D'action
The mechanism of action of 4-bromo-N-(8-quinolinyl)benzamide is not fully understood, but studies have suggested that it acts by inhibiting specific signaling pathways in cells. One of the pathways that 4-bromo-N-(8-quinolinyl)benzamide targets is the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. By inhibiting this pathway, 4-bromo-N-(8-quinolinyl)benzamide can induce apoptosis in cancer cells and prevent the growth of tumors. Additionally, 4-bromo-N-(8-quinolinyl)benzamide has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which are involved in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-N-(8-quinolinyl)benzamide can have various biochemical and physiological effects depending on the dosage and duration of exposure. In cancer cells, 4-bromo-N-(8-quinolinyl)benzamide has been shown to induce apoptosis, inhibit cell growth, and reduce the expression of specific proteins that are involved in tumor growth. In neuronal cells, 4-bromo-N-(8-quinolinyl)benzamide has been shown to have neuroprotective effects by preventing the formation of beta-amyloid plaques and reducing oxidative stress. However, further studies are needed to determine the optimal dosage and duration of exposure for these effects to occur.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-bromo-N-(8-quinolinyl)benzamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have low toxicity in animal studies, which makes it a promising candidate for further research. However, one of the limitations of using 4-bromo-N-(8-quinolinyl)benzamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, further studies are needed to determine the optimal dosage and duration of exposure for specific applications.
Orientations Futures
There are several future directions for research on 4-bromo-N-(8-quinolinyl)benzamide. One direction is to further explore its potential therapeutic applications in cancer and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and duration of exposure for these applications. Another direction is to investigate the mechanism of action of 4-bromo-N-(8-quinolinyl)benzamide in greater detail, which could lead to the development of more effective therapies. Finally, studies are needed to investigate the potential side effects of 4-bromo-N-(8-quinolinyl)benzamide and to determine its safety profile in humans.
Applications De Recherche Scientifique
4-bromo-N-(8-quinolinyl)benzamide has been studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications is in the treatment of cancer. Studies have shown that 4-bromo-N-(8-quinolinyl)benzamide has anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. Additionally, 4-bromo-N-(8-quinolinyl)benzamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective properties and can prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Propriétés
Nom du produit |
4-bromo-N-(8-quinolinyl)benzamide |
|---|---|
Formule moléculaire |
C16H11BrN2O |
Poids moléculaire |
327.17 g/mol |
Nom IUPAC |
4-bromo-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C16H11BrN2O/c17-13-8-6-12(7-9-13)16(20)19-14-5-1-3-11-4-2-10-18-15(11)14/h1-10H,(H,19,20) |
Clé InChI |
LKDOLFCMFMGHKE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC=C(C=C3)Br)N=CC=C2 |
SMILES canonique |
C1=CC2=C(C(=C1)NC(=O)C3=CC=C(C=C3)Br)N=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270668.png)





![3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B270682.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B270684.png)
![2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B270686.png)




